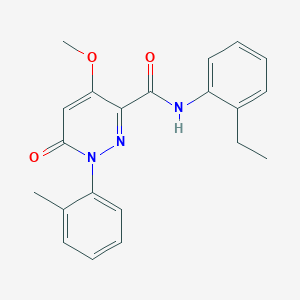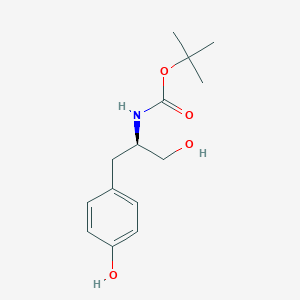
Boc-D-tyrosinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-D-tyrosinol, also known as N-(tert-Butoxycarbonyl)-D-tyrosinol, is a derivative of the amino acid tyrosine. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of D-tyrosinol. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and ease of removal under mild acidic conditions .
作用机制
Target of Action
Boc-D-tyrosinol is a derivative of tyrosine, an amino acid that plays a crucial role in various biochemical pathways . .
Mode of Action
It is known that this compound is a tert-butyl carbamate derivative of tyrosine . The tert-butyl carbamate (Boc) group is often used in peptide synthesis for the protection of the amino group . This suggests that this compound may interact with its targets in a similar manner to tyrosine, but with the added influence of the Boc group.
Biochemical Pathways
Tyrosine, the parent compound of this compound, is involved in numerous biochemical pathways. It serves as a starting point for the production of a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, betalains, salidroside, benzylisoquinoline alkaloids, and so on . .
Pharmacokinetics
It is known that the compound is a white crystalline powder with a melting point of 115-121 °c . It should be stored at 2-8 °C .
Action Environment
It is known that the compound should be stored at 2-8 °c , suggesting that temperature may play a role in its stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-tyrosinol typically involves the protection of the amino group of D-tyrosinol with a tert-butyloxycarbonyl group. This can be achieved by reacting D-tyrosinol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniform reaction conditions. The product is then purified through crystallization or chromatography to achieve high purity levels required for research and industrial applications.
化学反应分析
Types of Reactions
Boc-D-tyrosinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the tyrosine moiety can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the Boc protecting group can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) are often used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced this compound derivatives.
Substitution: Formation of substituted tyrosinol derivatives with various functional groups
科学研究应用
Boc-D-tyrosinol is widely used in scientific research due to its versatility and stability. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds and drug discovery.
Biological Studies: Utilized in studies involving enzyme-substrate interactions and protein modifications.
Industrial Applications: Used in the production of fine chemicals and as an intermediate in organic synthesis
相似化合物的比较
Similar Compounds
Boc-L-tyrosinol: The L-enantiomer of Boc-D-tyrosinol, used in similar applications but with different stereochemistry.
Boc-D-phenylalaninol: Another Boc-protected amino alcohol, used in peptide synthesis and organic synthesis.
Boc-D-serinol: A Boc-protected derivative of serine, used in similar synthetic applications
Uniqueness
This compound is unique due to its specific stereochemistry (D-enantiomer) and the presence of both hydroxyl and Boc-protected amino groups. This combination makes it particularly useful in the synthesis of complex peptides and proteins, as well as in the development of pharmaceutical compounds with specific stereochemical requirements .
属性
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVXZPOLHFZPKW-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
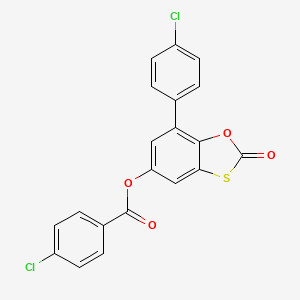
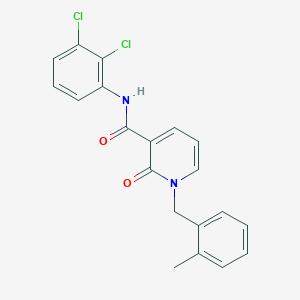
![Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate](/img/structure/B2935023.png)
![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B2935026.png)
![bis(N-[(1H-pyrazol-3-yl)methyl]guanidine); sulfuric acid](/img/structure/B2935027.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2935028.png)
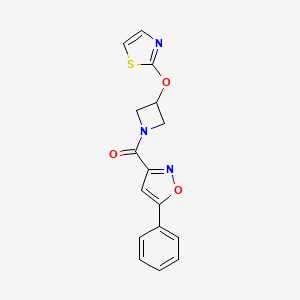
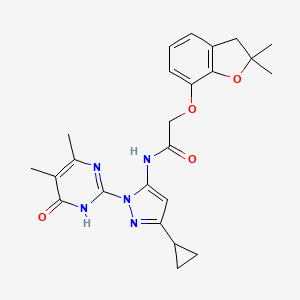
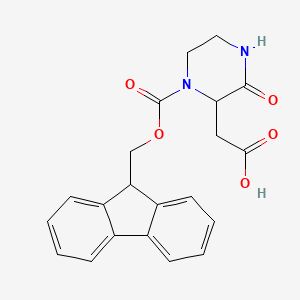
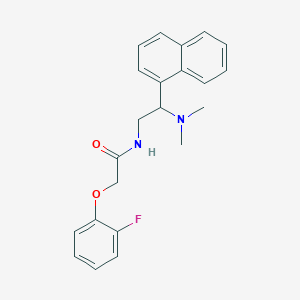

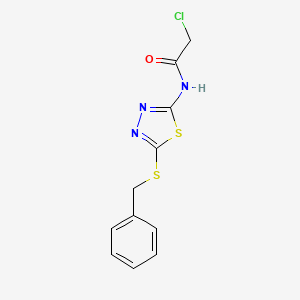
![N-(4-chlorophenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2935042.png)
